

Spectroscopic Profile of 4-Bromoisoquinolin-1(2H)-one: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Bromoisoquinolin-1(2H)-one

Cat. No.: B1267394

[Get Quote](#)

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the compound **4-Bromoisoquinolin-1(2H)-one** (CAS No. 3951-95-9). This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering a centralized resource for its structural characterization. The guide details Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside the experimental protocols utilized for their acquisition.

Spectroscopic Data Summary

The empirical formula for **4-Bromoisoquinolin-1(2H)-one** is C₉H₆BrNO, with a molecular weight of 224.05 g/mol. Its structure is characterized by an isoquinolinone core with a bromine atom at the C4 position. The following tables summarize the key spectroscopic data obtained for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (500 MHz, DMSO-d₆)[1]

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
11.57	br. s	-	NH
8.24	dd	8.0, 0.8	H-5
7.88-7.83	m	-	H-7
7.79-7.75	m	-	H-8
7.61	ddd	8.0, 7.1, 1.1	H-6
7.55	s	-	H-3

^{13}C NMR

At the time of this publication, specific experimental ^{13}C NMR data for **4-Bromoisoquinolin-1(2H)-one** was not available in the searched literature. However, based on spectral data of closely related analogs, the anticipated chemical shifts are provided below for reference.

Chemical Shift (δ) ppm (Predicted)	Assignment
~160	C=O
~140	C-8a
~133	C-7
~128	C-5
~127	C-4a
~126	C-6
~125	C-3
~118	C-8
~100	C-4

Infrared (IR) Spectroscopy

Detailed experimental IR data for **4-Bromoisoquinolin-1(2H)-one** is not readily available in the public domain. However, characteristic absorption bands can be predicted based on its functional groups.

Wavenumber (cm ⁻¹) (Predicted)	Intensity	Assignment
3200-3000	Medium, Broad	N-H Stretch
3100-3000	Medium	Aromatic C-H Stretch
1680-1650	Strong	C=O Stretch (Amide)
1600-1450	Medium-Strong	Aromatic C=C Stretch
~1300	Medium	C-N Stretch
~800-600	Strong	C-Br Stretch

Mass Spectrometry (MS)

Mass spectrometry data was obtained using Electrospray Ionization (ESI).

m/z	Ion
223.9	[M+H] ⁺

The observed [M+H]⁺ peak is consistent with the molecular weight of **4-Bromoisoquinolin-1(2H)-one** (224.05 g/mol). The characteristic isotopic pattern for a bromine-containing compound is expected.

Experimental Protocols

The following sections describe the general methodologies for obtaining the spectroscopic data presented above.

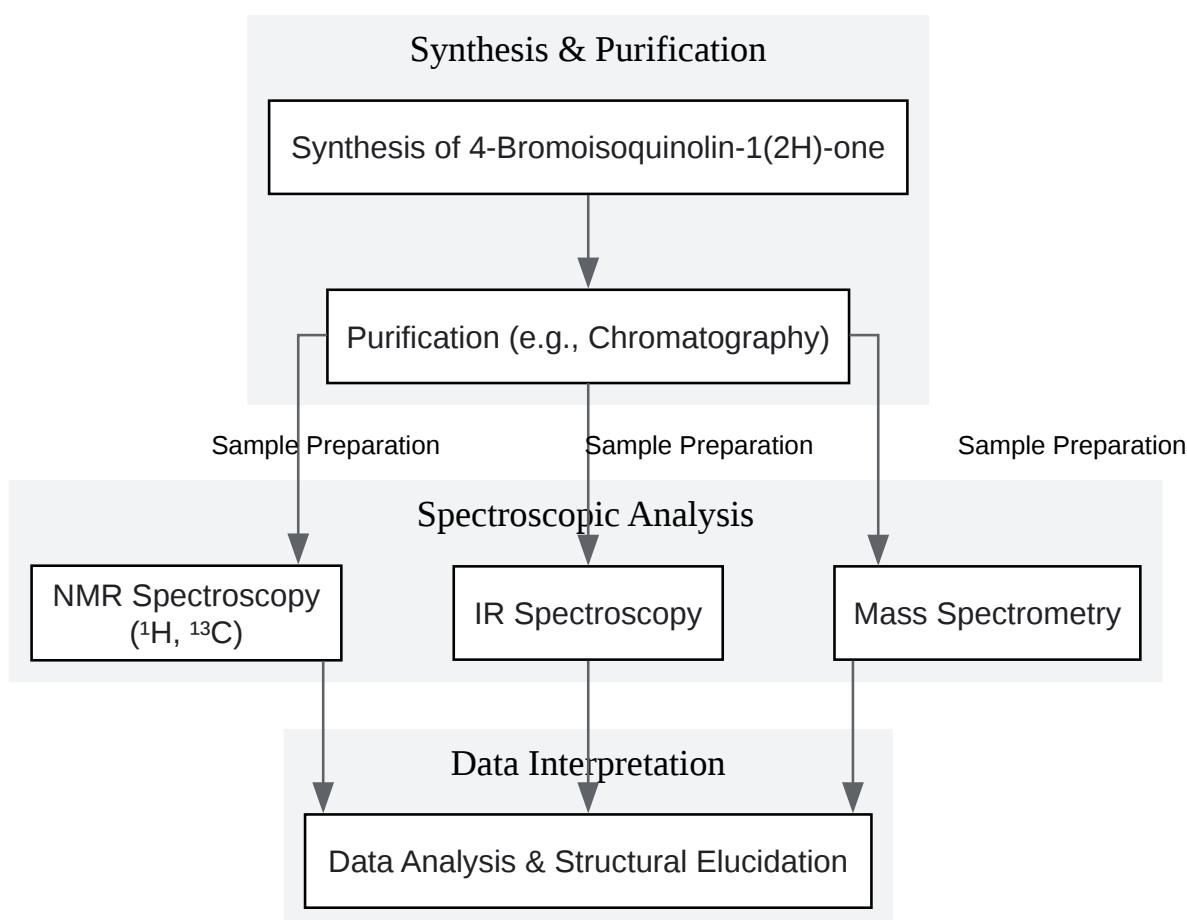
Synthesis of 4-Bromoisoquinolin-1(2H)-one

A general procedure for the synthesis involves the bromination of isoquinolin-1(2H)-one. In a typical reaction, isoquinolin-1(2H)-one is dissolved in a suitable solvent, such as dichloromethane, and treated with a brominating agent like N-bromosuccinimide (NBS) or pyridinium hydrobromide perbromide at room temperature.^[1] The reaction progress is monitored by an appropriate technique (e.g., TLC or LC-MS). Upon completion, the reaction mixture is worked up, and the crude product is purified, typically by chromatography, to yield **4-Bromoisoquinolin-1(2H)-one**.

NMR Spectroscopy

¹H NMR spectra are recorded on a spectrometer operating at a frequency of 500 MHz. The sample is prepared by dissolving a few milligrams of the compound in a deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to an internal standard, tetramethylsilane (TMS). Data processing involves Fourier transformation of the free induction decay (FID) signal.

Infrared (IR) Spectroscopy


IR spectra are typically recorded on a Fourier Transform Infrared (FTIR) spectrometer. For solid samples like **4-Bromoisoquinolin-1(2H)-one**, the potassium bromide (KBr) pellet method is commonly employed. A small amount of the finely ground compound is mixed with dry KBr powder and pressed into a thin, transparent pellet. The spectrum is then recorded, and the absorption bands are reported in wavenumbers (cm⁻¹).

Mass Spectrometry

Mass spectra are acquired on a mass spectrometer equipped with an Electrospray Ionization (ESI) source. The sample is dissolved in a suitable solvent, such as methanol or acetonitrile, and introduced into the ion source. The analysis is performed in positive ion mode to observe the protonated molecule [M+H]⁺.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized compound like **4-Bromoisoquinolin-1(2H)-one**.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-溴-1(2H)-异喹啉酮 | 4-Bromoisoquinolin-1(2H)-one | 3951-95-9 - 乐研试剂 [leyan.com]
- To cite this document: BenchChem. [Spectroscopic Profile of 4-Bromoisoquinolin-1(2H)-one: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1267394#4-bromoisoquinolin-1-2h-one-spectroscopic-data-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com